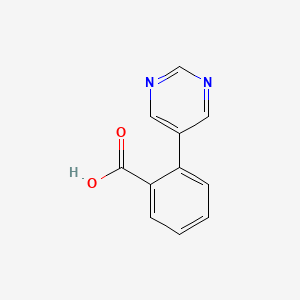

2-(Pyrimidin-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFSCYMDVCTSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078712-00-1 | |

| Record name | 2-(pyrimidin-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyrimidin 5 Yl Benzoic Acid and Its Molecular Derivatives

Retrosynthetic Analysis of the 2-(Pyrimidin-5-yl)benzoic Acid Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, commercially available starting materials. The primary disconnection strategy for this biaryl system focuses on the carbon-carbon bond between the benzoic acid moiety and the pyrimidine (B1678525) ring. This leads to two principal retrosynthetic pathways.

The most straightforward disconnection (Path A) breaks the aryl-pyrimidine bond, identifying a pyrimidine synthon and a benzoic acid synthon. This approach points directly toward transition metal-catalyzed cross-coupling reactions. The synthons can be realized as tangible starting materials in two complementary ways:

A 5-halopyrimidine (e.g., 5-bromopyrimidine) coupled with a (2-carboxyphenyl)boronic acid or its ester equivalent.

A pyrimidine-5-boronic acid or a related organometallic derivative coupled with a 2-halobenzoic acid (e.g., 2-iodobenzoic acid) or its corresponding ester.

A second major strategy (Path B) involves constructing the pyrimidine ring itself from acyclic precursors that already contain the required substituted phenyl group. mdpi.comcdnsciencepub.com This disconnection breaks the pyrimidine ring down, typically into a 1,3-dicarbonyl compound and an amidine or urea (B33335) derivative. cdnsciencepub.comnumberanalytics.comcdnsciencepub.com For the target molecule, one of these components would need to be pre-functionalized with the 2-carboxyphenyl group. This approach is fundamental to classical heterocyclic chemistry and offers an alternative to cross-coupling methods. cdnsciencepub.com

Metal-Catalyzed Cross-Coupling Strategies for the Construction of the Aryl-Pyrimidine Bond

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forging the C-C bond between the pyrimidine and benzene (B151609) rings. These reactions offer high efficiency, functional group tolerance, and modularity, allowing for the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling Protocols for Pyrimidine-Aryl Bond Formation

The Suzuki-Miyaura coupling is a premier method for synthesizing aryl-heteroaryl compounds due to the stability and low toxicity of its boronic acid reagents. libretexts.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an arylboronic acid or vice versa. mdpi.comnih.gov For the synthesis of this compound, two main variants are employed:

Coupling of a 5-halopyrimidine with (2-carboxyphenyl)boronic acid: In this approach, a commercially available or synthesized 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidine) is coupled with (2-methoxycarbonylphenyl)boronic acid, followed by ester hydrolysis. The ester form is often preferred to avoid potential complications from the free carboxylic acid.

Coupling of pyrimidine-5-boronic acid with a 2-halobenzoic acid ester: This complementary route uses a pyrimidine-5-boronic acid or its more stable trifluoroborate salt with a methyl or ethyl 2-halobenzoate. nih.gov

A variety of palladium catalysts and ligands have been successfully employed, with modern systems favoring electron-rich, bulky phosphine (B1218219) ligands that promote high catalytic turnover. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Aryl Substrate | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | (2-(Methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Good |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71% mdpi.com |

Negishi and Stille Coupling Approaches in this compound Synthesis

While the Suzuki coupling is prevalent, Negishi and Stille couplings offer valuable alternatives, particularly when the required boronic acids are unstable or difficult to access.

The Negishi coupling utilizes highly reactive organozinc reagents, which can be prepared from the corresponding aryl halides. organic-chemistry.orgresearchgate.net The reaction demonstrates high functional group tolerance and is often successful where other methods fail. acs.org A practical synthesis for a related isomer, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized using a one-pot Negishi protocol. ingentaconnect.com This strategy involves the in situ generation of an organozinc reagent from 2-bromo-5-methylbenzoic acid, which then couples with 2-chloropyrimidine, achieving a 78.4% yield under optimized conditions. ingentaconnect.com A similar approach could be readily adapted for the synthesis of the 5-yl isomer.

The Stille coupling employs organotin (stannane) reagents, which are notable for their stability to air and moisture. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed couplings. wikipedia.org For the target molecule, this would involve coupling a 5-(tributylstannyl)pyrimidine (B178186) with a 2-halobenzoate ester. Despite the toxicity of organotin compounds, the Stille reaction's tolerance for a wide range of functional groups makes it a powerful tool in complex molecule synthesis. google.comnumberanalytics.com

Table 2: Comparison of Cross-Coupling Strategies

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-BF₃K | Low toxicity, high stability of reagents, vast commercial availability. libretexts.orgnih.gov | Boronic acids can be unstable; potential for protodeboronation. organic-chemistry.org |

| Negishi | R-ZnX | High reactivity of organozinc, high functional group tolerance. organic-chemistry.org | Reagents are moisture and air-sensitive; often prepared in situ. researchgate.net |

| Stille | R-Sn(Alkyl)₃ | Reagents are stable to air and moisture; tolerates most functional groups. wikipedia.orgresearchgate.net | High toxicity of organotin reagents and byproducts. wikipedia.org |

Palladium-Catalyzed Direct Arylation and C-H Functionalization Methods

Direct C-H functionalization represents a more atom- and step-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov These methods involve the direct activation of a C-H bond on one coupling partner and its reaction with a halide on the other. For this compound, two scenarios are plausible:

Arylation of Pyrimidine: This involves the activation of the C5-H bond of the pyrimidine ring, which is the most acidic and sterically accessible position for electrophilic palladation, followed by coupling with a 2-halobenzoic acid derivative. rsc.orgnih.gov

Arylation of Benzoic Acid: This strategy uses the carboxylate group as a native directing group to guide the palladium catalyst to activate the ortho C-H bond of benzoic acid for coupling with a 5-halopyrimidine. nih.govsci-hub.se This approach is particularly elegant as it avoids the need for installing and removing an external directing group. sci-hub.sescispace.com

These advanced methods often require specific ligands and conditions to achieve high regioselectivity and yield but represent the cutting edge of efficient biaryl synthesis. rsc.orgacs.org

Alternative Synthetic Routes to this compound

Cyclization Reactions Involving Pyrimidine Ring Formation

Building the pyrimidine ring onto a pre-existing aromatic fragment is a classic and robust strategy. The most common method is the Pinner synthesis , which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net To synthesize this compound via this route, one would start with precursors already bearing the 2-carboxyphenyl moiety.

For instance, a 1,3-dicarbonyl compound substituted with a 2-(methoxycarbonyl)phenyl group at the C2 position could be condensed with formamidine. Subsequent aromatization would yield the desired pyrimidine ring attached to the phenyl group at the C5 position. A variety of related cyclocondensation reactions exist, including the reaction of chalcones with guanidine (B92328) or urea, which can be adapted to produce highly substituted pyrimidines. researchgate.netej-chem.orgscilit.com These methods provide a powerful alternative to cross-coupling, especially for large-scale synthesis where starting materials for cyclization may be more cost-effective. cdnsciencepub.comcdnsciencepub.com

Directed Ortho-Metalation Strategies for Benzoic Acid Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.org The carboxylate group of benzoic acid can act as a DMG, facilitating the introduction of various electrophiles at the position ortho to the carboxyl group. organic-chemistry.org

The choice of the organolithium reagent and reaction conditions is critical for achieving high regioselectivity. For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C results in exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org In contrast, a reversal of regioselectivity is observed when the acid is treated with n-BuLi/t-BuOK. organic-chemistry.org This methodology provides a valuable route to contiguously substituted benzoic acid building blocks that are otherwise challenging to synthesize. organic-chemistry.org

The DoM strategy can be integrated into one-pot procedures to construct complex molecules. For example, a DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls, avoiding the often difficult isolation of unstable pyridyl boronic acids. researchgate.net This approach highlights the synthetic utility of DoM in creating diverse molecular architectures.

Nucleophilic Aromatic Substitution (NAS) Approaches to Pyrimidine-Benzoic Acid Conjugates

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for the synthesis of aryl-heteroaryl linkages. In the context of this compound, SNAAr reactions can be employed to couple a pyrimidine ring with a benzoic acid derivative. This typically involves the reaction of a halogenated pyrimidine with a nucleophilic benzoic acid derivative or vice-versa. vulcanchem.comresearchgate.net

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. researchgate.net The reactivity of halopyrimidines towards nucleophiles makes them valuable precursors in the synthesis of pyrimidine-containing compounds. nih.gov For instance, the chlorine atoms in 4,6-dichloropyrimidine (B16783) are reactive towards nucleophiles, enabling the synthesis of various substituted aminopyrimidines. nih.gov

The synthesis of pyrimidine-benzoic acid conjugates has been achieved through the reaction of mono-substituted pyrimidines with 4-aminobenzoic acid under microwave irradiation. nih.gov This method offers a rapid and efficient route to these compounds. nih.gov The construction of the biaryl linkage between the pyrimidine and benzoic acid moieties can also be achieved via Mitsunobu or other coupling reactions. vulcanchem.com

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Key aspects include the use of alternative solvents, efficient catalysts, and energy-saving reaction conditions.

Performing reactions in the absence of conventional organic solvents or in aqueous media is a cornerstone of green chemistry. drhazhan.com Solvent-free, or solid-state, reactions can lead to higher yields, shorter reaction times, and easier product isolation. researchgate.netlookchem.com For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved in good to excellent yields under solvent-free conditions by fusing 5-amino-1H-pyrazoles with β-triketones. researchgate.net This method proceeds with high regioselectivity. researchgate.netlookchem.com

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. drhazhan.com The Suzuki-Miyaura cross-coupling reaction, a key method for forming C-C bonds, has been successfully performed in water. tandfonline.comacs.org The development of water-soluble catalysts, such as palladium complexes with sulfonated phosphine ligands, has been crucial for enabling these transformations in aqueous media. researchgate.net The use of surfactants can also facilitate reactions in water by creating micelles that act as microreactors. nih.gov

Table 1: Comparison of Solvent-Free vs. Aqueous Media Synthesis

| Feature | Solvent-Free Synthesis | Aqueous Media Synthesis |

|---|---|---|

| Principle | Reactions are conducted without a solvent. researchgate.net | Water is used as the reaction solvent. drhazhan.com |

| Advantages | Reduced waste, often shorter reaction times, and simplified work-up. researchgate.netlookchem.com | Environmentally benign, non-flammable, and low cost. tandfonline.comacs.org |

| Challenges | Limited substrate solubility, potential for high reaction temperatures. | Poor solubility of organic reactants, potential for hydrolysis of reagents or catalysts. |

| Example | Synthesis of pyrazolo[1,5-a]pyrimidines by fusion of reactants. researchgate.net | Suzuki-Miyaura coupling using water-soluble palladium catalysts. tandfonline.comresearchgate.net |

The efficiency and recyclability of catalysts are paramount in green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and product contamination. tandfonline.com Animal-bone-meal-supported palladium has been developed as a green and efficient catalyst for Suzuki coupling reactions in water, demonstrating high activity and recyclability for up to five consecutive runs. tandfonline.com Other supports for palladium catalysts include carbon nanotubes and metal-organic frameworks (MOFs), which have shown high efficiency and recyclability. mdpi.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are considered greener. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric reagents. However, strategies like C-H activation and decarboxylative coupling are being developed to improve the atom economy of biaryl synthesis by using more readily available starting materials. researchgate.netd-nb.info

Table 2: Catalyst Systems for Green Synthesis

| Catalyst System | Support/Ligand | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Palladium | Animal Bone Meal | High activity in water, sunlight as energy source. | Recyclable up to 5 times with stable recovery. | tandfonline.com |

| Palladium | Carbon Nanotubes | High catalytic performance, good recyclability. | Almost no decrease in yield after the sixth run. | mdpi.com |

| Palladium | Zr-UiO-66 MOF | High chemical stability, short reaction times. | High turnover frequency. | mdpi.com |

| Palladium | 2-aminopyrimidine-4,6-diol | Stable and efficient for Suzuki-Miyaura coupling. | High turnover numbers observed. | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving energy efficiency. ijamtes.orgresearchgate.net Microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reactions compared to conventional heating methods. nih.govijamtes.org

The synthesis of various pyrimidine derivatives has been significantly facilitated by microwave irradiation. ijamtes.org For example, the Suzuki-Miyaura coupling of 5-bromo-4-(5-nitrofuran-2-yl)-pyrimidine with boronic acids was successfully carried out under microwave conditions in a 1,4-dioxane-water mixture. ijamtes.org Similarly, the Buchwald-Hartwig amination to produce 2,5-disubstituted pyrimidine derivatives has been efficiently performed under microwave irradiation, providing access to diverse chemical scaffolds in good to high yields. researchgate.net Microwave-assisted synthesis has also been applied to the one-pot, solvent-free synthesis of pyrazolo[3,4-b]pyridines, yielding functionalized products in short reaction times. conicet.gov.ar

In Depth Structural Elucidation and Conformational Analysis of 2 Pyrimidin 5 Yl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the electronic structure, functional groups, and dynamic behavior of 2-(Pyrimidin-5-yl)benzoic acid in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure and probing the conformational landscape of this compound in solution. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the dihedral angle between the pyrimidine (B1678525) and benzoic acid rings.

In related 2-arylbenzoic acid systems, the steric hindrance between substituents on the two rings can lead to non-planar conformations. uky.edu For this compound, the protons on the benzoic acid ring and the pyrimidine ring would exhibit distinct signals. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), indicative of its acidic nature. nih.gov Aromatic protons would resonate in the 7-9 ppm region, with their specific shifts and coupling patterns allowing for unambiguous assignment to either the benzoic acid or pyrimidine moiety.

The conformational dynamics, specifically the rate of rotation around the C-C bond connecting the two rings, can be studied using variable-temperature NMR. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. Upon cooling, if the rotation becomes slow enough, distinct signals for different conformers might be resolved, providing insight into the energy barrier of rotation.

Table 1: Predicted NMR Data for this compound Note: The following table is a generalized prediction based on typical values for similar structural motifs. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| ¹H | Pyrimidine (H2, H4/H6) | 8.5 - 9.2 | singlet, doublet |

| ¹H | Benzoic Acid | 7.4 - 8.2 | multiplet, doublet |

| ¹³C | Carbonyl (-C OOH) | 165 - 175 | singlet |

| ¹³C | Pyrimidine | 140 - 160 | singlet, doublet |

| ¹³C | Benzoic Acid | 125 - 140 | singlet, doublet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for identifying functional groups and probing non-covalent interactions like hydrogen bonding.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of its functional groups. A very broad absorption band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid involved in strong hydrogen bonding. nih.gov The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1680–1710 cm⁻¹. ijtsrd.com Its exact position can indicate the nature of the hydrogen bonding; in the solid state, carboxylic acids often form centrosymmetric dimers via O-H···O hydrogen bonds, which lowers the C=O stretching frequency. uky.edu

Other key bands include C=N and C=C stretching vibrations from the pyrimidine ring, aromatic C-H stretching vibrations above 3000 cm⁻¹, and various C-H in-plane and out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govijtsrd.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic rings. ijtsrd.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| ν(O-H) | Carboxylic Acid | FT-IR | 2500 - 3300 | Broad, Strong |

| ν(C-H) | Aromatic | FT-IR, Raman | 3000 - 3100 | Medium to Weak |

| ν(C=O) | Carboxylic Acid | FT-IR, Raman | 1680 - 1710 | Strong |

| ν(C=N), ν(C=C) | Pyrimidine/Benzene (B151609) | FT-IR, Raman | 1450 - 1620 | Medium to Strong |

| δ(O-H) | Carboxylic Acid | FT-IR | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system formed by the pyrimidine and benzoic acid rings acts as a chromophore, absorbing light in the UV region. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the aromatic and heteroaromatic systems. The presence of the nitrogen atoms in the pyrimidine ring also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. researchgate.netnih.gov The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation, which is directly related to the dihedral angle between the rings. A more planar conformation would lead to greater orbital overlap and a red-shift (shift to longer wavelength) of the λmax.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₈N₂O₂), the calculated monoisotopic mass is 200.0586 g/mol . HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm).

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small, stable neutral molecules. Key expected fragments include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), or the entire carboxyl group (COOH, 45 Da), leading to characteristic ions in the spectrum.

Solid-State Structural Investigations via X-ray Crystallography

While spectroscopic methods provide information about the molecule in solution or as an average of bulk material, single-crystal X-ray diffraction gives a precise, three-dimensional picture of the molecular structure and its arrangement in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis provides definitive data on bond lengths, bond angles, and torsion angles. For this compound, this technique would precisely determine the dihedral angle between the planes of the benzoic acid and pyrimidine rings, which is a key conformational parameter. uky.edu In many biaryl systems, steric hindrance forces the rings out of planarity. uky.edu

| Parameter | Typical Value / Feature | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c, P-1 | Defines the symmetry elements within the crystal |

| Dihedral Angle (Inter-ring) | 30 - 60° | Quantifies the twist between the two aromatic rings |

| H-Bonding Motif | R²₂(8) Carboxylic Acid Dimer | Indicates strong, directional intermolecular interaction |

| O-H···O Distance | 2.6 - 2.7 Å | Confirms the presence of strong hydrogen bonds |

| Packing | π-π stacking, C-H···N/O interactions | Describes how molecules arrange in the solid state |

Supramolecular Interactions in the Crystal Lattice: Hydrogen Bonding and π-π Stacking

Hydrogen Bonding: The primary and most robust intermolecular interaction anticipated in the crystal structure of this compound involves the carboxylic acid and pyrimidine moieties. In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. However, the presence of the basic nitrogen atoms in the pyrimidine ring offers alternative and competitive hydrogen bonding sites.

Studies on analogous structures, such as co-crystals of aminopyrimidines with benzoic acids, frequently show the formation of a reliable and recurring hydrogen-bonded motif known as a supramolecular synthon. nih.govscispace.com Specifically, the carboxylic acid⋯aminopyrimidine heterosynthon is a common feature. nih.gov In the case of this compound, it is probable that a strong O—H⋯N hydrogen bond forms between the carboxylic acid proton and one of the pyrimidine nitrogen atoms. This interaction is often complemented by a weaker C—H⋯O interaction involving a pyrimidine C-H donor and a carboxyl oxygen acceptor, leading to the formation of a cyclic R²₂(8) graph-set motif. researchgate.netresearchgate.net Such motifs are known to assemble molecules into well-defined chains or tapes within the crystal lattice. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Motif/Geometry |

| Hydrogen Bond | Carboxylic Acid (O-H) | Pyrimidine (N) | O—H⋯N, often part of an R²₂(8) ring |

| Hydrogen Bond | Pyrimidine/Benzene (C-H) | Carboxylic Acid (C=O) | C—H⋯O |

| π-π Stacking | Pyrimidine Ring | Benzene Ring | Parallel or offset stacking |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Parallel or offset stacking |

Polymorphism and Co-crystallization Studies of this compound

The ability of a compound to exist in more than one crystal form is known as polymorphism, a phenomenon with significant implications for the physicochemical properties of a substance. For molecules like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism is considerable. Studies on related pyrimidine derivatives, such as pyrimethamine, have identified multiple polymorphic forms that differ in their hydrogen bonding patterns and crystal packing. acs.org The specific arrangement of molecules, particularly the dihedral angle between the pyrimidine and phenyl rings, can vary under different crystallization conditions, potentially leading to different polymorphs of this compound.

Co-crystallization: Co-crystallization is a well-established crystal engineering technique used to modify the physical properties of molecules by combining them with a second component (a co-former) in the same crystal lattice. researchgate.netresearchgate.net this compound is an excellent candidate for co-crystallization due to its combination of a carboxylic acid group and a pyrimidine moiety. These functional groups are known to form robust and predictable supramolecular synthons with a variety of co-formers. acs.orgturkjps.org

The carboxylic acid group can form strong hydrogen bonds with other basic functional groups, such as pyridines or other amides. nih.gov Similarly, the pyrimidine ring can interact with acidic co-formers. This dual functionality allows for the systematic design of co-crystals. For instance, co-crystallization with other carboxylic acids or with compounds containing pyridine (B92270) rings could be explored. internationalscholarsjournals.comnih.gov The formation of co-crystals is often guided by the principle of supramolecular synthon hierarchy, where the most stable hydrogen bond interactions dictate the primary structural motif. nih.govscispace.com Common methods for preparing co-crystals include solution-based techniques like evaporation and slurry conversion, as well as solid-state methods like grinding. researchgate.netturkjps.org The resulting co-crystals may exhibit altered properties such as improved solubility or thermal stability compared to the parent compound. internationalscholarsjournals.com

| Study Type | Key Concepts | Relevance to this compound |

| Polymorphism | Multiple crystal forms, differing molecular packing and H-bonding. | High likelihood due to conformational flexibility and multiple interaction sites. |

| Co-crystallization | Multi-component crystals, supramolecular synthons, crystal engineering. | Excellent candidate due to carboxylic acid and pyrimidine groups, allowing for property modification. |

Hirshfeld Surface Analysis and Quantitative Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netdntb.gov.ua By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of the various non-covalent contacts that stabilize the crystal structure.

For a molecule like this compound, the Hirshfeld surface would be generated to partition the crystal space between adjacent molecules. The analysis typically involves mapping normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds.

Representative Data Table of Hirshfeld Surface Contact Contributions (based on analogous structures):

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~25-30% | Represents the most abundant, though weaker, contacts in the crystal packing. nih.govnih.gov |

| O···H / H···O | ~23-28% | Corresponds to the strong hydrogen bonding interactions (e.g., O—H···N). nih.govnih.gov |

| C···H / H···C | ~23-25% | Includes contacts associated with C-H···π and π-π stacking interactions. nih.govnih.gov |

| N···H / H···N | Variable | Represents C-H···N or N-H···N hydrogen bonds, if present. nih.gov |

| C···C | Variable | Can indicate direct π-π stacking interactions. |

This quantitative crystal packing analysis allows for a detailed comparison between polymorphs or co-crystals, revealing subtle differences in their intermolecular interaction patterns and helping to explain variations in their physical properties. researchgate.neteurjchem.com

Theoretical and Computational Investigations of 2 Pyrimidin 5 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometry, spectroscopic properties, and various reactivity descriptors, offering a detailed understanding of a compound's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and predicting spectroscopic properties. In the study of 2-(Pyrimidin-5-yl)benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule by finding the minimum energy structure. vjst.vn This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis), can also be predicted using DFT and its time-dependent extension (TD-DFT). vjst.vn Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions. researchgate.net Similarly, TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, which is valuable for understanding the photophysical properties of the molecule. vjst.vn

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-N (ring) | 1.33 - 1.38 | 115 - 125 | 0 - 1 |

| C-COOH | 1.49 | - | - |

| C=O | 1.22 | - | - |

| O-H | 0.97 | - | - |

| C(phenyl)-C(pyrimidinyl) | 1.48 | - | 30 - 50 |

Note: The data in this table are representative values based on DFT calculations of similar aromatic and heterocyclic compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is associated with the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and represent typical energy levels for similar heterocyclic carboxylic acids as determined by DFT calculations.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. vjst.vnwuxiapptec.com The EPS map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, often colored red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These positive regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. wuxiapptec.com For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, while positive potential would be located around the acidic hydrogen of the carboxyl group. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a localized picture of the electron density in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals). orientjchem.org

NBO analysis is particularly useful for quantifying charge transfer interactions and delocalization effects within a molecule. orientjchem.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to determine the stabilization energy associated with these interactions, which provides a measure of the strength of hyperconjugative and resonance effects. orientjchem.org For this compound, NBO analysis can elucidate the nature of the bonding between the pyrimidine and benzoic acid moieties and the extent of electron delocalization across the entire molecular framework.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, dynamics, and thermodynamic properties of a molecule in various environments, such as in solution.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two common analyses performed on MD simulation trajectories to characterize the structural stability and flexibility of a molecule. github.iowikipedia.org

The RMSD is a measure of the average distance between the atoms of a simulated structure at a given time and a reference structure (usually the initial or average structure). wikipedia.orggithub.com A plot of RMSD versus simulation time provides insight into the structural stability of the molecule. A stable system will typically show the RMSD converging to a plateau, indicating that the molecule is fluctuating around a stable average conformation. github.io Large fluctuations in the RMSD may suggest significant conformational changes or instability. wikipedia.org

The RMSF, on the other hand, measures the fluctuation of each individual atom or residue around its average position over the course of the simulation. github.ioresearchgate.net It provides information about the flexibility of different parts of the molecule. mdanalysis.org Regions with high RMSF values are more flexible and exhibit greater movement, while regions with low RMSF values are more rigid. researchgate.netnih.gov For this compound, an RMSF analysis would reveal which parts of the molecule, such as the rotatable bond between the two rings or the carboxylic acid group, are more flexible.

Table 3: Representative MD Simulation Data for this compound

| Analysis | Average Value (Å) | Interpretation |

| RMSD (backbone) | 1.5 | The molecule reaches a stable conformation during the simulation. |

| RMSF (Carboxyl Group) | 2.0 | The carboxylic acid group exhibits higher flexibility compared to the ring structures. |

| RMSF (Ring Atoms) | 1.0 | The pyrimidine and benzene (B151609) rings are relatively rigid. |

Note: The data presented are illustrative and represent typical values that might be obtained from an MD simulation of a small organic molecule.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide insights into the dynamic nature of ligand-protein interactions, revealing how a compound like this compound might behave within the binding site of a protein target. These simulations can elucidate the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the specific atomic interactions that contribute to the binding affinity.

The simulation tracks the trajectories of the ligand and protein atoms, allowing for the analysis of conformational changes, the role of solvent molecules, and the persistence of key interactions such as hydrogen bonds and hydrophobic contacts. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand has found a favorable and stable binding mode.

Hypothetical Research Findings:

Molecular Docking Studies with Relevant Macromolecular Targets for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in virtual screening and lead optimization to identify and refine potential drug candidates. For this compound, molecular docking studies would be employed to predict its binding mode and affinity against various therapeutically relevant macromolecular targets, such as kinases, proteases, or nuclear receptors.

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The resulting docking scores provide a rank-ordering of potential ligands and their binding orientations.

Following a molecular docking simulation, the predicted binding pose of this compound would be analyzed to identify the key interactions with the amino acid residues of the target's binding site. These "interaction hotspots" are crucial for the ligand's affinity and selectivity. The analysis would detail the specific types of interactions, including:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the carboxylic acid group of the benzoic acid are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Salt Bridges: The deprotonated carboxylic acid group can form strong electrostatic interactions with positively charged residues such as lysine (B10760008) and arginine.

Hypothetical Interaction Table:

The following table illustrates the kind of data that would be generated from a binding site analysis.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Pyrimidine N1 | Valine 85 (Backbone NH) | Hydrogen Bond | 2.9 |

| Pyrimidine N3 | Leucine 132 (Backbone CO) | Hydrogen Bond | 3.1 |

| Benzoic Acid O1 | Lysine 33 | Salt Bridge | 2.7 |

| Benzoic Acid O2 | Serine 135 | Hydrogen Bond | 3.0 |

| Phenyl Ring | Phenylalanine 83 | Pi-Pi Stacking | 3.8 |

This table is for illustrative purposes only and does not represent actual data.

While docking scores provide a rapid assessment of binding affinity, more accurate methods like Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) are often used for refinement. These methods calculate the free energy of binding (ΔGbind) by combining the molecular mechanics energies of the ligand-protein complex with solvation free energies.

The binding free energy is typically decomposed into several components:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔGsolv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions.

-TΔS: The change in conformational entropy upon ligand binding.

These calculations are generally performed on a set of snapshots taken from an MD simulation, providing a more dynamic and accurate picture of the binding energetics than docking scores alone.

Hypothetical Binding Affinity Data Table:

| Energy Component | Value (kcal/mol) |

| ΔEvdW | -45.2 ± 3.1 |

| ΔEelec | -28.7 ± 2.5 |

| ΔEMM | -73.9 ± 4.0 |

| ΔGpolar | 35.8 ± 2.8 |

| ΔGnonpolar | -5.1 ± 0.7 |

| ΔGsolv | 30.7 ± 3.0 |

| ΔGbind (MM-GBSA) | -43.2 ± 5.0 |

This table is for illustrative purposes only and does not represent actual data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Molecular Design (focused on molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. In the context of this compound, a QSAR study would typically involve a series of its analogs with varying substituents.

The goal of a QSAR study focused on molecular interactions would be to develop a mathematical equation that predicts the biological activity (e.g., inhibitory concentration, IC50) based on molecular descriptors that quantify the interactions observed in docking or MD studies. These descriptors could include:

Electronic Descriptors: Partial charges on atoms involved in key hydrogen bonds or electrostatic interactions.

Steric Descriptors: Molecular volume or surface area of substituents that influence the fit within the binding pocket.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

A QSPR model, on the other hand, could be used to predict properties relevant to drug development, such as solubility or membrane permeability, based on similar molecular descriptors.

These models are valuable tools for rational drug design, as they can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The validity of a QSAR/QSPR model is assessed through statistical measures such as the correlation coefficient (R²) and the predictive ability on an external test set of compounds.

Hypothetical QSAR Model Equation:

A hypothetical QSAR equation for a series of analogs of this compound might look like this:

pIC₅₀ = 0.75 * ClogP - 0.23 * (TPSA)² + 1.5 * H_bond_donors + 0.9 * Aromatic_Rings + 2.1

This equation is for illustrative purposes only and does not represent a real predictive model.

Reactivity Profiles and Elucidation of Reaction Mechanisms for 2 Pyrimidin 5 Yl Benzoic Acid

Acid-Base Chemistry and pKa Determination of the Carboxylic Acid Moiety

The carboxylic acid moiety of 2-(pyrimidin-5-yl)benzoic acid is the primary acidic center of the molecule. Its acidity, quantified by the pKa value, is influenced by the electronic effects of the pyrimidine (B1678525) substituent on the benzoic acid ring. The pyrimidine ring contains two electronegative nitrogen atoms, which exert a strong electron-withdrawing effect (-I and -M effects). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it and increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2).

In addition to the acidic carboxylic group, the pyrimidine ring itself possesses basic properties, with the nitrogen atoms being susceptible to protonation under strongly acidic conditions. The pKa of the parent pyrimidine is approximately 1.23. bhu.ac.in Therefore, in a sufficiently acidic medium, this compound can exist as a cationic species.

| Compound | Predicted pKa | Reference |

|---|---|---|

| 2-Amino-5-pyrimidin-5-yl-benzoic acid | 4.66 | chemicalbook.com |

| 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | 3.70 | guidechem.com |

| 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid | 3.28 | drugbank.com |

Functional Group Transformations and Derivatizations of the Carboxylic Acid

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatizations.

This compound can undergo esterification with various alcohols under standard conditions, such as Fischer esterification (acid catalysis) or by using coupling agents. The synthesis of related 2-substituted pyrimidine-5-carboxylic esters has been described, indicating the feasibility of forming esters from this class of compounds. organic-chemistry.org General methods for the esterification of benzoic acids, for example using metal-containing catalysts like titanium (IV) isopropoxide with a stepwise increase in temperature, are applicable. google.com The reverse reaction, alkaline hydrolysis of pyrimidine-5-carboxylic acid esters to yield the parent carboxylic acid, is also well-documented. researchgate.netresearchgate.net

The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of peptide coupling reagents. Modern catalytic methods, such as the direct amidation using a reusable niobium(V) oxide (Nb₂O₅) Lewis acid catalyst, are effective for the condensation of benzoic acids and amines. researchgate.net Furthermore, standard peptide coupling protocols are effective for forming amide bonds, as demonstrated by the synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, where a complex benzoic acid moiety is coupled with an amino acid ester. nih.gov Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides represents another advanced method for forming C-N bonds. ibs.re.kr

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-(pyrimidin-5-yl)phenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Catalytic methods offer milder conditions. For example, manganese(I)-catalyzed hydrosilylation with phenylsilane (B129415) is an effective method for reducing a range of aromatic carboxylic acids to their respective alcohols. nih.gov Another established method is the heterogeneous catalytic hydrogenation of benzoic acid to benzyl (B1604629) alcohol over catalysts such as Pt/SnO₂ under elevated temperature and pressure. qub.ac.ukmanchester.ac.uk The reduction can also be performed using biocatalytic systems. researchgate.net Selective reduction to the aldehyde is more challenging but can be achieved using specialized reagents that can stop the reduction at the intermediate aldehyde stage.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine and Benzoic Acid Rings

The reactivity of the two aromatic rings towards substitution reactions is markedly different due to their electronic nature.

Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This has two major consequences:

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack. Such reactions are difficult and typically require harsh conditions and the presence of strong electron-donating (activating) groups on the ring. bhu.ac.in When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom. researchgate.net

Nucleophilic Aromatic Substitution: The electron deficiency makes the pyrimidine ring susceptible to attack by nucleophiles. Nucleophilic substitution is a characteristic reaction of pyrimidines, particularly at the C-2, C-4, and C-6 positions, especially if a good leaving group (e.g., a halide) is present at one of these positions. bhu.ac.in The reaction of 5-nitropyrimidine (B80762) with amidines, for instance, proceeds via an initial nucleophilic attack at C-6.

Benzoic Acid Ring: The reactivity of the benzoic acid ring is influenced by two substituents: the carboxylic acid group and the pyrimidin-5-yl group.

Electrophilic Aromatic Substitution: Both the carboxylic acid group and the pyrimidin-5-yl group are electron-withdrawing and therefore deactivating towards electrophilic substitution. The carboxylic acid is a meta-director, while the pyrimidin-5-yl group also deactivates the ring. Consequently, electrophilic substitution on the benzoic acid ring of this compound would be difficult and would likely require forcing conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzoic acid ring is generally unfavorable unless there are additional, strong electron-withdrawing groups present and a suitable leaving group.

Metalation and Lithiation Reactions for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carboxylic acid group is an effective directed metalation group (DMG). Unprotected benzoic acids can be directly lithiated at the position ortho to the carboxyl group using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine) at low temperatures. rsc.orgresearchgate.net

For this compound, the carboxylic acid group would direct lithiation to the C-3 position of the benzoic acid ring. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, disulfides) to introduce a new substituent specifically at the C-3 position. researchgate.net This method provides a reliable route to contiguously substituted benzoic acid derivatives that would be difficult to access through classical electrophilic substitution reactions.

| Reaction Type | Functional Group/Ring | Description | Relevant Conditions/Reagents |

|---|---|---|---|

| Esterification | Carboxylic Acid | Conversion to esters. | Alcohol, Acid Catalyst (e.g., H₂SO₄); Coupling Agents |

| Amidation | Carboxylic Acid | Conversion to amides. | Amine, Peptide Coupling Reagents (e.g., DCC, HATU); Nb₂O₅ catalyst |

| Reduction | Carboxylic Acid | Conversion to primary alcohol. | LiAlH₄, BH₃; Catalytic Hydrosilylation (PhSiH₃, Mn(I) catalyst); Catalytic Hydrogenation (H₂, Pt/SnO₂) |

| Electrophilic Substitution | Pyrimidine Ring | Difficult due to electron-deficient nature; occurs at C-5 if activated. | Requires activating groups and harsh conditions. |

| Nucleophilic Substitution | Pyrimidine Ring | Favored, especially at C-2, C-4, C-6 with a leaving group. | Nucleophiles (e.g., amines, alkoxides). |

| Directed Lithiation | Benzoic Acid Ring | Regioselective functionalization at C-3, directed by the carboxylic acid group. | s-BuLi, TMEDA, low temperature, then quench with electrophile. |

Photoreactivity and Potential Degradation Pathways

The photoreactivity of a molecule is fundamentally governed by its ability to absorb light and the subsequent chemical transformations that occur from its electronically excited states. For this compound, the presence of two distinct chromophoric systems—the pyrimidine ring and the benzoic acid moiety—dictates a complex and multifaceted photochemical behavior. While direct experimental studies on the photoreactivity of this specific compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential degradation pathways can be inferred from the well-established photochemistry of its constituent parts: pyrimidine and 2-substituted benzoic acids.

Upon exposure to ultraviolet (UV) radiation, this compound is expected to exhibit photoreactions characteristic of both the pyrimidine and benzoic acid functionalities. The initial absorption of a photon will likely excite the molecule to a singlet excited state (S1), which can then undergo various photophysical and photochemical processes, including intersystem crossing to a triplet state (T1), fluorescence, or direct chemical reaction. The triplet state is often a key intermediate in the photodegradation of aromatic molecules.

Potential Photoreactions Involving the Pyrimidine Moiety:

The pyrimidine ring is known to undergo several types of photochemical reactions, particularly when it is a component of nucleic acids, but these reactions are also relevant for the isolated heterocycle.

Photohydration: One of the classic photoreactions of pyrimidines is the addition of water across the 5,6-double bond upon UV irradiation. This would lead to the formation of a 6-hydroxy-5,6-dihydropyrimidine derivative. This process is often reversible, with the potential for the hydrate (B1144303) to eliminate water and revert to the original pyrimidine structure.

[2+2] Cycloaddition (Dimerization): In concentrated solutions or the solid state, adjacent pyrimidine rings can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) pyrimidine dimers (CPDs). This is a well-known phenomenon in DNA photochemistry. For this compound, this intermolecular reaction would lead to dimeric products.

Ring Opening and Rearrangement: Following excitation, the pyrimidine ring can undergo more complex rearrangements and cleavage. For instance, photoisomerization to a Dewar pyrimidinone or other valence isomers could occur, followed by hydrolysis to yield ring-opened products.

Potential Photoreactions Involving the Benzoic Acid Moiety:

The photochemistry of benzoic acid and its derivatives has also been a subject of study. The ortho-substitution of the pyrimidine ring can introduce steric effects that influence the reactivity of the carboxylic acid group.

Photodecarboxylation: A common photochemical reaction for aromatic carboxylic acids is the loss of carbon dioxide (CO2) to form an aryl radical. In this case, excitation of the benzoic acid portion could lead to the expulsion of CO2 and the formation of a phenylpyrimidine radical, which could then abstract a hydrogen atom from the solvent or another molecule to yield 5-phenylpyrimidine.

C-C and C-O Bond Cleavage: Besides decarboxylation, the excited state of the benzoic acid moiety can undergo fission of the C-C bond between the phenyl ring and the carboxyl group, or the C-O bond within the carboxyl group. These pathways would generate a variety of radical intermediates.

Intramolecular Cyclization: The ortho-positioning of the pyrimidine ring relative to the carboxylic acid group on the benzene (B151609) ring opens up the possibility of intramolecular photochemical reactions. For instance, a dehydrogenative cyclization could potentially occur, leading to the formation of a fused ring system. Such reactions have been observed for other 2-arylbenzoic acids.

Influence of Intramolecular Interactions:

The close proximity of the pyrimidine and benzoic acid rings may lead to intramolecular energy transfer or electron transfer processes. Depending on the relative energies of their excited states, it is possible that light absorbed by one chromophore could be transferred to the other, initiating a reaction from the second moiety. Furthermore, the electron-deficient nature of the pyrimidine ring and the electronic character of the benzoic acid could facilitate intramolecular charge transfer upon photoexcitation, which could open up unique degradation pathways not observed in the individual parent molecules.

The environmental conditions, such as the solvent, pH, and the presence of photosensitizers or quenchers, will also play a critical role in determining the predominant photodegradation pathways and the quantum yields of the various photochemical processes.

Summary of Potential Photodegradation Pathways and Products:

The following table summarizes the likely photochemical reactions and the resulting potential degradation products of this compound.

| Reacting Moiety | Photochemical Reaction | Potential Degradation Product(s) | Notes |

| Pyrimidine Ring | Photohydration | 6-hydroxy-5,6-dihydro-2-(pyrimidin-5-yl)benzoic acid | Reversible reaction, favored in aqueous environments. |

| Pyrimidine Ring | [2+2] Cycloaddition | Dimeric products containing a cyclobutane ring | Intermolecular reaction, more likely at high concentrations. |

| Pyrimidine Ring | Ring Opening | Acyclic products resulting from cleavage of the pyrimidine ring | Can be initiated by photoisomerization. |

| Benzoic Acid Moiety | Photodecarboxylation | 5-Phenylpyrimidine | Involves the loss of CO2 and subsequent hydrogen abstraction. |

| Benzoic Acid Moiety | Intramolecular Cyclization | Fused lactone-type structures | Possible due to the ortho-positioning of the pyrimidine ring. |

Derivatization Strategies and Analogue Synthesis Based on the 2 Pyrimidin 5 Yl Benzoic Acid Scaffold

Design Principles for Pyrimidine-Substituted Benzoic Acid Analogues

The design of analogues based on the 2-(pyrimidin-5-yl)benzoic acid scaffold is guided by several key principles aimed at optimizing molecular interactions with biological targets. These principles often involve a systematic exploration of the molecule's structure-activity relationship (SAR).

The electronic properties of the scaffold are another critical aspect of analogue design. The pyrimidine (B1678525) ring, being electron-deficient, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of electron-donating or electron-withdrawing groups on either the pyrimidine or the benzoic acid ring can alter the electron density distribution across the molecule, thereby influencing its binding affinity and selectivity. nih.gov For instance, enhancing the hydrogen bonding capacity of the pyrimidine ring through the introduction of amino or hydroxyl groups can lead to stronger interactions with the target protein.

Furthermore, the carboxylic acid group of the benzoic acid moiety is a key functional group that can participate in ionic interactions or hydrogen bonding. Its acidity can be modulated by the introduction of substituents on the benzoic acid ring. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. This modulation can be critical for optimizing interactions with specific residues in a binding pocket.

Finally, the principles of bioisosterism are often applied in the design of pyrimidine-substituted benzoic acid analogues. This involves replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, bioavailability, or toxicity. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to explore different binding modes or improve pharmacokinetic properties.

Synthesis of Esters, Amides, and Hydrazides of this compound

The carboxylic acid functionality of this compound is a prime site for derivatization to produce esters, amides, and hydrazides. These derivatives are often synthesized to improve cell permeability, modulate biological activity, or serve as intermediates for further functionalization.

Esterification: Esters of this compound can be prepared through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. Another mild and efficient method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amidation: The synthesis of amides from this compound is a versatile strategy to introduce a wide range of substituents. Similar to esterification, the carboxylic acid can be activated with coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) followed by the addition of a primary or secondary amine. mdpi.comresearchgate.net This method is widely used due to its mild reaction conditions and high yields. Conversion of the carboxylic acid to its corresponding acyl chloride also provides a reactive intermediate for amidation. researchgate.net

Hydrazide Synthesis: Hydrazides are typically synthesized by reacting an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The methyl or ethyl ester is often used as the starting material for this transformation. researchgate.net These hydrazide derivatives can serve as key intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.

| Derivative Type | Synthetic Method | Reagents |

| Ester | Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) |

| Ester | Acyl Chloride Formation | SOCl₂ or (COCl)₂, Alcohol |

| Ester | Coupling Agent | Alcohol, DCC or EDC, DMAP |

| Amide | Coupling Agent | Amine, HATU or HOBt/EDC |

| Amide | Acyl Chloride Formation | SOCl₂ or (COCl)₂, Amine |

| Hydrazide | From Ester | Ester derivative, Hydrazine Hydrate |

Introduction of Substituents on the Pyrimidine Ring (e.g., halogenation, amination, alkylation)

Modification of the pyrimidine ring is a key strategy for exploring the SAR of this compound analogues. The introduction of various substituents can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding.

Halogenation: The pyrimidine ring is generally electron-deficient, which can make direct electrophilic halogenation challenging. However, activated pyrimidine systems, such as those bearing electron-donating groups, can undergo halogenation. More commonly, halogenated pyrimidines are synthesized from halogenated starting materials. For instance, a Suzuki coupling reaction between a boronic acid derivative of benzoic acid and a halogenated pyrimidine can be employed to construct the this compound scaffold with a pre-installed halogen atom on the pyrimidine ring.

Amination: The introduction of amino groups on the pyrimidine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated with a leaving group such as a halogen. For example, a chloro- or bromo-substituted pyrimidine can react with an amine under basic conditions to yield the corresponding aminated product. nih.gov The amino group can serve as a hydrogen bond donor and can also be a handle for further functionalization.

Alkylation: Alkyl groups can be introduced onto the pyrimidine ring through various methods. One approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, reacting with a halogenated pyrimidine in the presence of a suitable catalyst. Another strategy is the Minisci reaction, which allows for the direct alkylation of heteroaromatic bases. Radical alkylation methods can also be employed. These alkyl groups can be used to probe steric interactions within the target's binding site. nih.gov

| Substitution | Method | Key Features |

| Halogenation | Synthesis from halogenated precursors | Allows for precise placement of halogens. |

| Amination | Nucleophilic Aromatic Substitution (SNAr) | Requires an activated pyrimidine ring with a good leaving group. |

| Alkylation | Cross-coupling reactions, Radical reactions | Introduces alkyl groups to modulate steric and electronic properties. |

Functionalization of the Benzoic Acid Ring System (e.g., electrophilic aromatic substitution, palladium-catalyzed C-H functionalization)

The benzoic acid ring of the scaffold provides another platform for structural diversification. Functional groups can be introduced onto this ring to modulate the molecule's properties and explore interactions with the biological target.

Electrophilic Aromatic Substitution (SEAr): The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.com Therefore, reactions such as nitration, sulfonation, and halogenation will primarily occur at the positions meta to the carboxyl group. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the 3-nitro derivative. It is important to note that the pyrimidine ring is also electron-withdrawing, which will further deactivate the benzoic acid ring towards electrophilic attack.

Palladium-Catalyzed C-H Functionalization: In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. The carboxylic acid group can act as a directing group for ortho C-H activation. nih.govsemanticscholar.org Palladium catalysis, in particular, has been successfully employed for the ortho-arylation, -alkenylation, and -acetoxylation of benzoic acids. researchgate.netnih.gov This methodology allows for the selective functionalization of the benzoic acid ring at the position ortho to the carboxylic acid group, providing access to a range of analogues that would be difficult to synthesize using traditional methods.

| Functionalization | Method | Regioselectivity |

| Nitration | Electrophilic Aromatic Substitution | Meta to the carboxylic acid |

| Halogenation | Electrophilic Aromatic Substitution | Meta to the carboxylic acid |

| Arylation/Alkenylation | Palladium-Catalyzed C-H Functionalization | Ortho to the carboxylic acid |

Creation of Conformationally Restricted Analogues for SAR Studies

To gain a deeper understanding of the bioactive conformation of this compound analogues, the synthesis of conformationally restricted derivatives is a valuable strategy. By limiting the rotational freedom around the bond connecting the pyrimidine and benzoic acid rings, it is possible to lock the molecule into a specific conformation and assess its biological activity.

One approach to achieve conformational restriction is to introduce a bridging unit between the two aromatic rings. This can be accomplished by forming a new ring that incorporates atoms from both the pyrimidine and benzoic acid moieties. For example, an intramolecular cyclization reaction could be designed to form a lactone or a lactam, thereby creating a more rigid tricyclic system.

Another strategy involves the introduction of bulky substituents at the positions ortho to the inter-ring bond. As mentioned in the design principles, these substituents can create steric hindrance that favors a particular range of dihedral angles. nih.gov The degree of conformational restriction can be tuned by varying the size and nature of these ortho substituents.

The synthesis of these conformationally restricted analogues allows for a more precise mapping of the SAR, as it helps to deconvolute the effects of conformation from other properties such as electronics and solvation. researchgate.netnih.gov The biological evaluation of these rigid analogues can provide crucial insights into the optimal spatial arrangement of the key pharmacophoric features required for high-affinity binding to the target.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 2 Pyrimidin 5 Yl Benzoic Acid

2-(Pyrimidin-5-yl)benzoic Acid as a Multidentate Ligand for Metal Ions

This compound is a multidentate ligand, possessing multiple coordination sites that can bind to a metal center. The carboxylate group can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers. wikipedia.org Additionally, the pyrimidine (B1678525) ring contains two nitrogen atoms that can act as Lewis bases, offering further coordination possibilities. This versatility in coordination modes is a key factor in the formation of diverse and complex structures. researchgate.netresearchgate.net The combination of the carboxylate and pyrimidine functionalities allows for the formation of stable chelate rings and the construction of higher-dimensional supramolecular architectures. researchgate.net

The specific coordination behavior of this compound will depend on several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of other coordinating or counter-ions. researchgate.net For instance, hard metal ions are more likely to coordinate to the oxygen atoms of the carboxylate group, while softer metal ions may show a preference for the nitrogen atoms of the pyrimidine ring.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can typically be achieved through the reaction of a soluble metal salt with the ligand in a suitable solvent system. Common techniques for inducing crystallization and obtaining single crystals suitable for X-ray diffraction analysis include slow evaporation, solvent diffusion, and hydrothermal or solvothermal methods. mdpi.com

Characterization of the resulting complexes is crucial to determine their structure and properties. Standard analytical techniques include:

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination environment of the metal ion.

Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk sample.

Infrared (IR) and Raman spectroscopy: To identify the coordination modes of the carboxylate group and the pyrimidine ring by observing shifts in the vibrational frequencies upon coordination to the metal ion. researchgate.netekb.eg

Thermogravimetric analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. researchgate.net

Elemental analysis: To confirm the empirical formula of the synthesized complexes.